3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group and an amino group, connected to a pyrrolidine ring via a carboxylic acid tert-butyl ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and an amidine derivative.
Substitution with Methyl and Amino Groups: The synthesized pyrimidine ring is then subjected to substitution reactions to introduce the methyl and amino groups at the desired positions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately through a cyclization reaction involving a suitable precursor.
Coupling of Pyrimidine and Pyrrolidine Rings: The pyrimidine and pyrrolidine rings are coupled together using a carboxylic acid tert-butyl ester linkage through an esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may inhibit a particular enzyme by binding to its active site, thereby preventing substrate conversion and altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
- 3-(4-Methyl-pyrimidin-2-ylamino)-methyl-piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific structural features, such as the combination of a pyrimidine ring with a pyrrolidine ring and the presence of a tert-butyl ester group
Properties
IUPAC Name |
tert-butyl 3-[(4-methylpyrimidin-2-yl)amino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-10-5-7-15-12(16-10)17-11-6-8-18(9-11)13(19)20-14(2,3)4/h5,7,11H,6,8-9H2,1-4H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANNHRGVIVQQRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2CCN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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